An In-depth Technical Guide to 2-Chloroethyl Stearate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloroethyl Stearate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloroethyl stearate. The information is intended to support research and development activities by providing key data points, a plausible synthesis protocol, and predicted spectroscopic information.
Chemical Properties and Identifiers
2-Chloroethyl stearate, with the IUPAC name 2-chloroethyl octadecanoate, is the ester of stearic acid and 2-chloroethanol.[1][2] It is a chlorinated fatty acid ester. The following tables summarize its key chemical identifiers and physical properties.
| Identifier | Value |
| IUPAC Name | 2-chloroethyl octadecanoate[2] |
| CAS Number | 1119-75-1[3] |
| Molecular Formula | C₂₀H₃₉ClO₂[4] |
| Molecular Weight | 346.98 g/mol [3] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCl[4] |
| InChI | InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3[5] |
| InChIKey | QLBIYHGOHHPBCC-UHFFFAOYSA-N[5] |
| Physical Property | Value |
| Melting Point | 48.5 °C[6] |
| Boiling Point | 425.2 ± 18.0 °C (Predicted)[3] |
| XLogP3-AA | 9.1[5] |
| Rotatable Bond Count | 19[2] |
Chemical Structure
The chemical structure of 2-chloroethyl stearate consists of a long, saturated 18-carbon chain from stearic acid linked via an ester functional group to a 2-chloroethyl group.
Caption: Chemical structure of 2-chloroethyl stearate.
Synthesis Protocol (Proposed)
Materials:
-
Stearic acid
-
2-Chloroethanol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene or a similar azeotroping solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine stearic acid (1 equivalent), 2-chloroethanol (1.5-2 equivalents), and a catalytic amount of sulfuric acid or p-TSA (0.01-0.05 equivalents) in toluene.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the stearic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-chloroethyl stearate can be further purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.
Caption: Proposed workflow for the synthesis of 2-chloroethyl stearate.
Predicted Spectroscopic Data
Experimental spectroscopic data for 2-chloroethyl stearate is not widely available. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the known structure of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | Triplet | 2H | -O-CH₂-CH₂-Cl |
| ~3.70 | Triplet | 2H | -O-CH₂-CH₂-Cl |
| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- |
| ~1.65 | Quintet | 2H | -CH₂-CH₂-C(=O)O- |
| ~1.25 | Multiplet | 28H | -(CH₂)₁₄- |
| ~0.88 | Triplet | 3H | CH₃- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Ester) |
| ~64 | -O-CH₂- |
| ~41 | -CH₂-Cl |
| ~34 | -CH₂-C(=O)O- |
| ~32 | -(CH₂)n- |
| ~29 | -(CH₂)n- (multiple peaks) |
| ~25 | -(CH₂)n- |
| ~23 | -(CH₂)n- |
| ~14 | CH₃- |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~2920, ~2850 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
| ~720 | C-Cl stretch |
Mass Spectrometry (MS)
| Predicted m/z | Assignment |
| 346/348 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 284 | [M - C₂H₄Cl]⁺ (Loss of chloroethoxy group) |
| 267 | [M - C₂H₄Cl - OH]⁺ |
| 63/65 | [C₂H₄Cl]⁺ |
Biological Activity and Signaling Pathways
Currently, there is no readily available information in the scientific literature regarding the biological activity or any associated signaling pathways of 2-chloroethyl stearate. Further research would be required to elucidate any potential pharmacological or toxicological effects.
References
- 1. 2-Chloroethyl stearate | C20H39ClO2 | CID 70707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl myristate [webbook.nist.gov]
- 3. 2-chloroethyl stearate CAS#: 1119-75-1 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. PubChemLite - 2-chloroethyl stearate (C20H39ClO2) [pubchemlite.lcsb.uni.lu]
- 6. 1119-75-1 CAS MSDS (2-chloroethyl stearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
